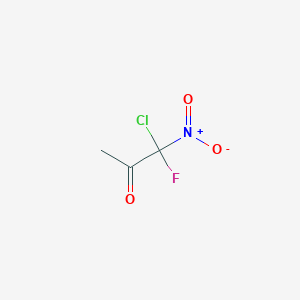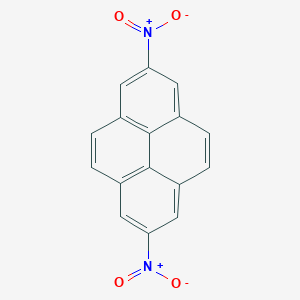
Pyrene, 2,7-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene, 2,7-dinitro- is a chemical compound that belongs to the nitroaromatic family. It is a yellow crystalline solid that is used in various research applications due to its unique properties. Pyrene, 2,7-dinitro- is a highly reactive compound that is widely used in the field of organic synthesis and biochemistry.
Wirkmechanismus
The mechanism of action of Pyrene, 2,7-dinitro- is not well understood. However, it is believed that the compound interacts with biological molecules through intercalation and hydrogen bonding. Pyrene, 2,7-dinitro- has a planar structure that allows it to insert itself between the base pairs of DNA. This intercalation can cause changes in the structure and function of DNA. Pyrene, 2,7-dinitro- can also form hydrogen bonds with biological molecules, which can affect their activity.
Biochemische Und Physiologische Effekte
Pyrene, 2,7-dinitro- has been shown to have various biochemical and physiological effects. The compound has been found to be toxic to some cell lines, and it can induce DNA damage and apoptosis. Pyrene, 2,7-dinitro- has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Pyrene, 2,7-dinitro- has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyrene, 2,7-dinitro- is its high fluorescence intensity, which makes it an excellent fluorescent probe for imaging applications. Additionally, Pyrene, 2,7-dinitro- is a highly reactive compound that can be used to modify biological molecules. However, Pyrene, 2,7-dinitro- is also highly toxic to some cell lines, which can limit its use in certain experiments. The compound is also highly reactive, which can make it difficult to control its interactions with biological molecules.
Zukünftige Richtungen
There are several future directions for Pyrene, 2,7-dinitro-. One area of research is the development of biosensors for the detection of various analytes. Pyrene, 2,7-dinitro- can be used to develop biosensors that are highly sensitive and selective. Another area of research is the study of the mechanism of action of Pyrene, 2,7-dinitro-. Understanding the interactions between Pyrene, 2,7-dinitro- and biological molecules can provide insights into the structure and function of these molecules. Additionally, Pyrene, 2,7-dinitro- can be used to develop new drugs for the treatment of various diseases.
Synthesemethoden
Pyrene, 2,7-dinitro- can be synthesized through several methods. The most common method is the nitration of pyrene using a mixture of nitric and sulfuric acids. The reaction is highly exothermic and requires careful control of the reaction conditions. The yield of Pyrene, 2,7-dinitro- is typically high using this method, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Pyrene, 2,7-dinitro- has various research applications, including the synthesis of fluorescent dyes, the study of DNA intercalation, and the development of biosensors. Pyrene, 2,7-dinitro- is a highly fluorescent compound that can be used to label proteins and nucleic acids. This labeling can be used to study the localization and movement of these molecules in cells. Pyrene, 2,7-dinitro- can also intercalate into DNA, which can be used to study the structure and function of DNA. Additionally, Pyrene, 2,7-dinitro- can be used to develop biosensors for the detection of various analytes.
Eigenschaften
CAS-Nummer |
117929-15-4 |
|---|---|
Produktname |
Pyrene, 2,7-dinitro- |
Molekularformel |
C16H8N2O4 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
2,7-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H |
InChI-Schlüssel |
UTESMPAHZRAKMZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
117929-15-4 |
Synonyme |
2,7-DINITROPYRENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
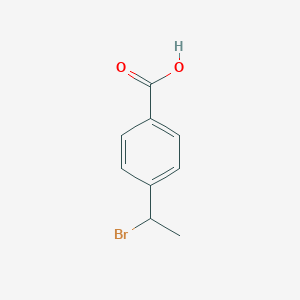
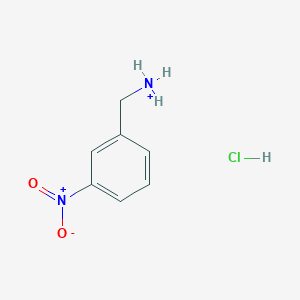
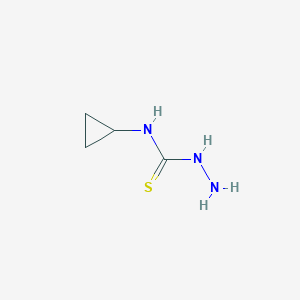
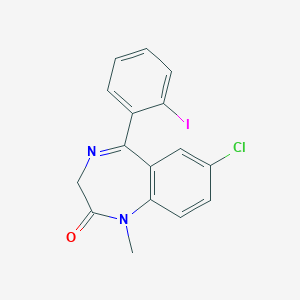
![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
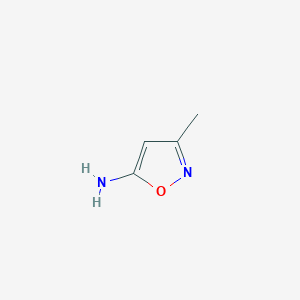
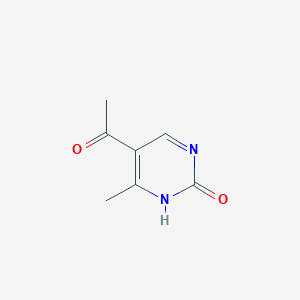
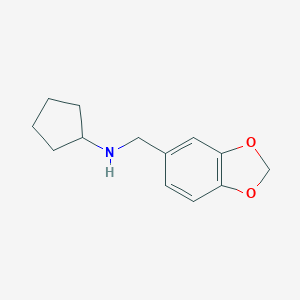
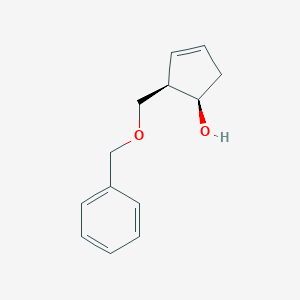
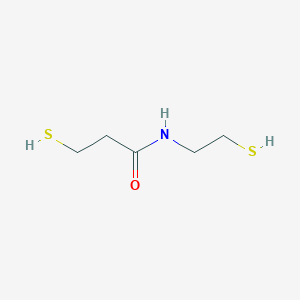
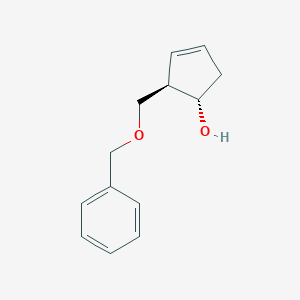
![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)
